molecular formula C22H21N5O6S B14123931 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Cat. No.: B14123931
M. Wt: 483.5 g/mol
InChI Key: PHUUVJOOLVMBOQ-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a pyrimidine ring, and an ethoxybenzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR) and P-glycoprotein efflux pumps . This dual inhibition mechanism makes it a promising candidate for overcoming cancer chemoresistance .

Properties

Molecular Formula

C22H21N5O6S

Molecular Weight

483.5 g/mol

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide

InChI

InChI=1S/C22H21N5O6S/c1-2-31-14-6-3-12(4-7-14)20(29)25-18-19(23)26-22(27-21(18)30)34-10-17(28)24-13-5-8-15-16(9-13)33-11-32-15/h3-9H,2,10-11H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI Key

PHUUVJOOLVMBOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)N

Origin of Product

United States

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